

# Application Notes and Protocols for Ipronidazole Administration in Experimental Turkey Studies

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## Compound of Interest

Compound Name: Ipronidazole

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These application notes provide a comprehensive overview of the experimental use of **ipronidazole** in turkeys, focusing on its application for the treatment and prevention of histomoniasis (blackhead disease) and as a growth promotant. The following sections detail quantitative data on dosage and efficacy, residue levels, and standardized protocols for experimental studies.

## Data Presentation

### Table 1: Efficacy of Ipronidazole Against Histomonas meleagridis in Turkeys

Dosage	Administration Route	Duration	Efficacy Outcome	Reference
0.00625% in feed	Oral	Continuous	High degree of chemoprophylactic activity, preventing mortality and morbidity.[1]	
0.0125% in feed	Oral	Continuous	High degree of chemoprophylactic activity, preventing mortality and morbidity.[1]	
0.025% in feed	Oral	Short-term therapy	Recommended for therapeutic treatment.[1]	
0.0125% in drinking water	Oral	Short-term therapy	Recommended for therapeutic treatment.[1]	
0.00156% and 0.00312% in feed	Oral	Continuous	More effective in younger (5-9 weeks) than older (12-17 weeks) turkeys in preventing mortality.[2]	

**Table 2: Iprnidazole as a Growth Promotant in Turkeys**

Dosage in Feed	Duration	Effect on Performance	Reference
0.00625%	8 weeks	Improved growth in 4 out of 5 trials.[2]	
0.003125% and 0.00625%	Not specified	Statistically significant improved growth.[2]	

**Table 3: Residue Depletion of Iprnidazole and its Metabolite in Turkey Tissues**

Tissue	Withdrawal Period	Residue Level	Analytical Method	Reference
Muscle, Skin/Fat, Kidney, Liver	4 days	Free of drug and its metabolite (below 2 ppb detection limit). [3]	Gas Chromatography with Electron Capture Detection	[3]
Muscle	2 days	Free of ipronidazole and its metabolite.	Not specified	[2][4]
Muscle	5 days (post single 14C-labeled dose)	64.85 - 71.21 ppb (total radioactivity)	Radiometric analysis	[5]
Liver	5 days (post single 14C-labeled dose)	285.40 ppb (total radioactivity)	Radiometric analysis	[5]
Kidney	5 days (post single 14C-labeled dose)	257.72 ppb (total radioactivity)	Radiometric analysis	[5]

## Experimental Protocols

# Protocol 1: Prophylactic Efficacy Study of Ipronidazole Against Histomoniasis

## 1. Animal Model and Housing:

- Species: Broad Breasted White turkey poults, 2 weeks of age.
- Housing: Kept in wire-floored batteries in thermostatically controlled rooms to prevent extraneous infections.
- Groups:
  - Uninfected, Unmedicated Control (UUC)
  - Infected, Unmedicated Control (IUC)
  - Infected, Medicated (**Ipronidazole**) - multiple groups for different dosages.
- Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.

## 2. Diet and Medication:

- Provide a standard basal turkey starter mash ad libitum.
- For medicated groups, incorporate **ipronidazole** into the feed at desired concentrations (e.g., 0.00625%, 0.0125%).
- Begin medicated feed administration 3 days prior to infection and continue for the duration of the study (e.g., 24-28 days).

## 3. Infection Protocol:

- Infective Agent: Embryonated ova of the cecal worm *Heterakis gallinarum* containing *Histomonas meleagridis*.
- Inoculum Preparation: Prepare a suspension of a standardized number of embryonated ova (e.g., 500 ova/bird).

- Administration: Administer the suspension orally to each poult in the infected groups.

#### 4. Data Collection and Evaluation:

- Observation: Monitor birds daily for clinical signs of histomoniasis (e.g., lethargy, drooping wings, sulfur-colored feces) and mortality for 28 days post-infection.
- Necropsy: At the termination of the experiment, euthanize all surviving birds.
- Lesion Scoring: Perform necropsy and score the gross pathological lesions of the liver and ceca. A scoring system from 0 (normal) to 5 (dead) can be utilized.
- Parameters of Activity:
  - Mortality rate.
  - Average Degree of Infection (ADI): Calculated from the lesion scores.
  - Weight gain and feed conversion.

## Protocol 2: Therapeutic Efficacy Study of Ipronidazole

#### 1. Animal Model and Housing:

- Follow the same procedures as in Protocol 1.

#### 2. Infection and Monitoring:

- Infect turkey poults as described in Protocol 1.
- Monitor the birds closely for the onset of clinical signs of histomoniasis.

#### 3. Treatment Administration:

- Upon the appearance of clinical signs in the infected groups, initiate treatment with **ipronidazole**.
- Administer **ipronidazole** in the feed (e.g., 0.025%) or drinking water (e.g., 0.0125%).

- Continue treatment for a specified period (e.g., 7-14 days).

#### 4. Data Collection and Evaluation:

- Record the time to remission of clinical signs.
- Continue to monitor for mortality and perform lesion scoring at the end of the study as described in Protocol 1.

## Protocol 3: Residue Depletion Study

### 1. Animal Model and Dosing:

- Species: Turkeys of a specified age (e.g., 14 weeks old).
- Dosing: Administer feed containing a known concentration of **ipronidazole** (e.g., 0.00625%) for a specified duration (e.g., 12 weeks).
- Withdrawal: At the end of the dosing period, switch the birds to a non-medicated feed.

### 2. Sample Collection:

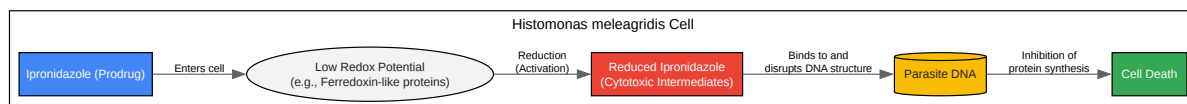
- Euthanize a subset of birds at predetermined time points after drug withdrawal (e.g., 0, 1, 2, 3, 4, 5 days).
- Collect edible tissues including muscle (breast and leg), liver, kidney, skin, and fat.

### 3. Sample Processing and Analysis:

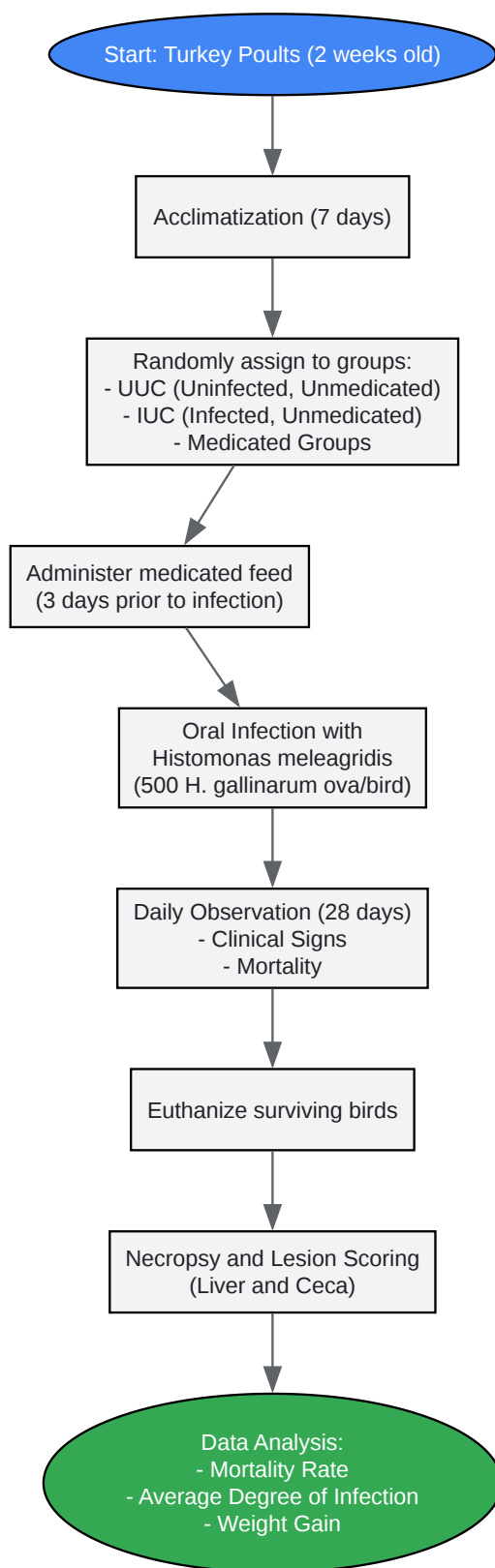
- Homogenization: Homogenize the collected tissues.
- Extraction:
  - Extract **ipronidazole** and its primary metabolite (1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole) from the tissue homogenate using an organic solvent such as benzene.
  - Use amber glassware to protect the light-sensitive compounds.
- Cleanup: Purify the extract using a silica gel column.

- Analysis:
  - Quantify the concentration of **ipronidazole** and its metabolite using a sensitive analytical method such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  - The detection limit should be at least 2 parts per billion (ppb).

## Visualizations







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